molecular formula C12H22O2 B107312 (E)-5-Decen-1-yl acetate CAS No. 38421-90-8

(E)-5-Decen-1-yl acetate

Cat. No.: B107312
CAS No.: 38421-90-8
M. Wt: 198.3 g/mol
InChI Key: VTUFOIHYMMMNOM-VOTSOKGWSA-N
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Description

(E)-5-Decen-1-yl acetate is an organic compound that belongs to the class of esters. It is characterized by a decenyl group attached to an acetate moiety. This compound is known for its pleasant, fruity odor and is often used in the fragrance and flavor industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-Decen-1-yl acetate typically involves the esterification of (E)-5-Decen-1-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor is also common in industrial processes to enhance the efficiency of the esterification reaction.

Chemical Reactions Analysis

Types of Reactions

(E)-5-Decen-1-yl acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to (E)-5-Decen-1-ol and acetic acid.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: (E)-5-Decen-1-ol and acetic acid.

    Oxidation: (E)-5-Decenal or (E)-5-Decenoic acid.

    Reduction: (E)-5-Decen-1-ol.

Scientific Research Applications

(E)-5-Decen-1-yl acetate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its role in pheromone communication in insects.

    Medicine: Explored for its potential antimicrobial properties.

    Industry: Widely used in the fragrance and flavor industries due to its pleasant odor.

Mechanism of Action

The mechanism of action of (E)-5-Decen-1-yl acetate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity odor. In biological systems, it may interact with specific enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-Decen-1-yl acetate: Similar structure but with the double bond at a different position.

    (Z)-5-Decen-1-yl acetate: Geometric isomer with the double bond in the cis configuration.

    (E)-5-Undecen-1-yl acetate: Similar structure but with an additional carbon in the alkyl chain.

Uniqueness

(E)-5-Decen-1-yl acetate is unique due to its specific double bond position and configuration, which contribute to its distinct odor profile and chemical reactivity. This makes it particularly valuable in the fragrance industry for creating specific scent notes.

Properties

IUPAC Name

[(E)-dec-5-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h6-7H,3-5,8-11H2,1-2H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUFOIHYMMMNOM-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/CCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0035295
Record name (E)-5-Decen-1-ol acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0035295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38421-90-8
Record name (E)-5-Decenyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38421-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Decenyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038421908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Decen-1-ol, 1-acetate, (5E)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (E)-5-Decen-1-ol acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0035295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-5-decenyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.004
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5-DECENYL ACETATE, (5E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NJ786556E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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